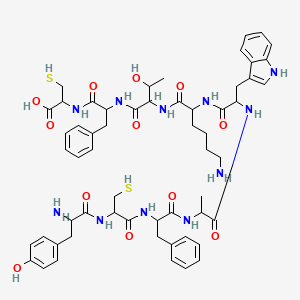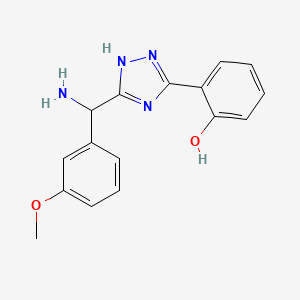![molecular formula C9H6Br2N2O2 B12116009 (6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid CAS No. 59128-16-4](/img/structure/B12116009.png)
(6,8-Dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- is a compound belonging to the imidazo[1,2-a]pyridine family, which is known for its broad spectrum of biological activities. This compound is characterized by the presence of two bromine atoms at the 6 and 8 positions of the imidazo[1,2-a]pyridine ring, which can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine derivatives typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. For the specific synthesis of imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo-, a multi-step process is often employed. This process may include:
Step 1: Bromination of the imidazo[1,2-a]pyridine core at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Step 2: Introduction of the acetic acid moiety through a reaction with a suitable acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient bromination and acylation steps, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms at the 6 and 8 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine atoms can enhance its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or disruption of cellular processes.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridine: The parent compound without bromine substitutions.
Imidazo[1,2-a]pyridine-2-carboxylic acid: A similar compound with a carboxylic acid group instead of an acetic acid moiety.
6-Bromoimidazo[1,2-a]pyridine: A derivative with a single bromine atom at the 6 position.
Uniqueness: Imidazo[1,2-a]pyridine-2-acetic acid, 6,8-dibromo- is unique due to the presence of two bromine atoms, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
59128-16-4 |
|---|---|
Fórmula molecular |
C9H6Br2N2O2 |
Peso molecular |
333.96 g/mol |
Nombre IUPAC |
2-(6,8-dibromoimidazo[1,2-a]pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C9H6Br2N2O2/c10-5-1-7(11)9-12-6(2-8(14)15)4-13(9)3-5/h1,3-4H,2H2,(H,14,15) |
Clave InChI |
NBIKVFATUJTDBM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC(=CN2C=C1Br)CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)


![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)


![3-(1,1-dioxidotetrahydrothiophen-3-yl)-6,6a-dihydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12115987.png)



![3,3-Bis(((2-ethylhexyl)oxy)methyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12115999.png)
